molecular formula C26H29N3O5S B2544935 N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899962-03-9

N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2544935
CAS No.: 899962-03-9
M. Wt: 495.59
InChI Key: XADPJNKUIKQDFM-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidinone core. Key structural features include:

  • Thioacetamide linker: The sulfur atom enhances metabolic stability compared to oxygen analogs and may facilitate hydrogen bonding .
  • 3-Isopropoxypropyl substituent: Introduces flexibility and moderate lipophilicity due to the ether and alkyl chain.
  • N-(2-ethoxyphenyl) group: The ethoxy moiety at the ortho position may influence steric hindrance and electronic effects on the acetamide nitrogen.

The compound’s molecular formula is C₂₅H₂₇N₃O₅S, with a molar mass of 481.56 g/mol (calculated). Its design suggests optimization for solubility (via ether groups) and target binding (via the rigid aromatic core).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-4-32-21-13-8-6-11-19(21)27-22(30)16-35-26-28-23-18-10-5-7-12-20(18)34-24(23)25(31)29(26)14-9-15-33-17(2)3/h5-8,10-13,17H,4,9,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADPJNKUIKQDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 2-((3-(3-Methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

  • Molecular formula : C₂₃H₂₀F₃N₃O₃S
  • Molar mass : 487.48 g/mol
  • Key differences: 3-Methylbutyl (isopentyl) substituent: Increases lipophilicity (logP ~4.2 predicted) compared to the target compound’s isopropoxypropyl group.
  • Inferred properties : Higher metabolic stability due to the trifluoromethyl group but lower solubility than the target compound.

(b) N-(2-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

  • Molecular formula : C₂₆H₂₃N₃O₄S
  • Molar mass : 485.54 g/mol
  • Key differences: 3-Methoxyphenyl substituent: Electron-donating methoxy group may alter electronic distribution on the pyrimidinone ring, affecting reactivity.
  • Inferred properties : Similar solubility to the target compound but possibly reduced target engagement due to steric effects.

Thienopyrimidinone Analogues

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

  • Molecular formula : C₂₂H₂₆N₄O₂S₂
  • Molar mass : 453.59 g/mol
  • Key differences: Thieno[2,3-d]pyrimidinone core: Replaces benzofuran with thiophene, reducing aromaticity and polar surface area (PSA ~95 Ų vs. ~110 Ų for the target). 5,6-Dimethyl groups: Enhance steric shielding of the pyrimidinone ring, possibly increasing metabolic stability.
  • Inferred properties : Lower solubility due to reduced PSA but improved resistance to oxidative metabolism.

Benzyl-Substituted Analogues

2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

  • Molecular formula : C₂₂H₁₉N₃O₃S₂
  • Molar mass : 437.53 g/mol
  • Thieno[3,2-d]pyrimidinone core: Similar to but with a different thiophene orientation, altering electronic properties.
  • Inferred properties : High lipophilicity (logP ~3.8 predicted) limits solubility, making it less favorable for oral administration compared to the target compound.

Comparative Data Table

Compound Class Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound R1: 3-Isopropoxypropyl; R2: 2-Ethoxyphenyl C₂₅H₂₇N₃O₅S 481.56 Balanced lipophilicity/solubility; optimized aromatic core
CF₃-Phenyl Analogue R1: 3-Methylbutyl; R2: 3-CF₃-phenyl C₂₃H₂₀F₃N₃O₃S 487.48 High electronegativity; lower solubility
Methoxyphenyl Analogue R1: 3-Methoxyphenyl; R2: 2-Ethylphenyl C₂₆H₂₃N₃O₄S 485.54 Steric hindrance at R2; moderate solubility
Thienopyrimidinone Thiophene core; R1: Ethyl, 5,6-Me C₂₂H₂₆N₄O₂S₂ 453.59 Reduced PSA; higher metabolic stability
Benzyl-Thieno Analogue R1: Benzyl; R2: 3-Methoxyphenyl C₂₂H₁₉N₃O₃S₂ 437.53 High steric bulk; limited solubility

Research Findings and Trends

Lipophilicity vs. Solubility : The target compound’s isopropoxypropyl group strikes a balance between lipophilicity (predicted logP ~3.5) and solubility, outperforming analogues with CF₃ or benzyl groups .

Electronic Effects : Electron-withdrawing groups (e.g., CF₃) improve binding to hydrophobic targets but compromise solubility, whereas electron-donating groups (e.g., ethoxy) enhance solubility without sacrificing affinity .

Core Modifications : Replacing benzofuran with thiophene (as in and ) reduces aromatic interactions but increases metabolic resistance, suggesting utility in prolonged-action formulations .

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